molecular formula C10H10ClF2NO2 B8731368 5-Chloro-6-((3,3-difluorocyclobutyl)methoxy)pyridin-3-OL

5-Chloro-6-((3,3-difluorocyclobutyl)methoxy)pyridin-3-OL

Cat. No.: B8731368
M. Wt: 249.64 g/mol
InChI Key: JIOXMAZFIGBLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-((3,3-difluorocyclobutyl)methoxy)pyridin-3-OL is a useful research compound. Its molecular formula is C10H10ClF2NO2 and its molecular weight is 249.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

5-chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridin-3-ol

InChI

InChI=1S/C10H10ClF2NO2/c11-8-1-7(15)4-14-9(8)16-5-6-2-10(12,13)3-6/h1,4,6,15H,2-3,5H2

InChI Key

JIOXMAZFIGBLLA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)COC2=C(C=C(C=N2)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Preparation 38, 4.5 g, 12.5 mmol) was suspended in methanol (30 mL). Hydrogen peroxide (1.6 mL, 21.3 mmol) was added and the mixture stirred at room temperature under nitrogen for 16 hours. An aqueous solution of thiosulfite (10%, 10 mL) was added and the mixture was extracted with EtOAc (2×200 mL). The combined organics were dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (Biotage®, gradient of 0-50% EtOAc in heptane) to afford the title compound (2.53 g, 81%).
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

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